molecular formula C7H9N5S B11732982 5-(1-Ethyl-1h-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

5-(1-Ethyl-1h-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B11732982
M. Wt: 195.25 g/mol
InChI Key: GCPHKWYWQOQVSU-UHFFFAOYSA-N
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Description

5-(1-Ethyl-1h-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a pyrazole ring fused with a thiadiazole ring. This compound is of interest due to its potential applications in medicinal chemistry, particularly as an anticancer agent. The unique structure of this compound allows it to interact with various biological targets, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethyl-1h-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction mixture is refluxed in ethanol, leading to the formation of the desired thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethyl-1h-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazoles.

Scientific Research Applications

5-(1-Ethyl-1h-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer properties, particularly against various human cancer cell lines.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(1-Ethyl-1h-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, such as cell division, ultimately resulting in cell death. The exact molecular pathways involved may vary depending on the specific biological target.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

    Pyrazole derivatives: Compounds with a pyrazole ring that may have similar chemical reactivity and biological properties.

Uniqueness

5-(1-Ethyl-1h-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is unique due to the combination of the pyrazole and thiadiazole rings, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C7H9N5S

Molecular Weight

195.25 g/mol

IUPAC Name

5-(1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C7H9N5S/c1-2-12-4-5(3-9-12)6-10-11-7(8)13-6/h3-4H,2H2,1H3,(H2,8,11)

InChI Key

GCPHKWYWQOQVSU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=NN=C(S2)N

Origin of Product

United States

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